N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with the chemical formula and a molecular weight of 596.69 g/mol. This compound is classified as a purine derivative and is notable for its potential applications in medicinal chemistry, particularly in cancer therapeutics. The compound's unique structure combines a morpholine ring with a purine moiety, contributing to its biological activity.
The compound is cataloged under the CAS number 956139-16-5 and has been synthesized for various biological evaluations, particularly in the context of cancer treatment. It falls under the broader category of N-(9H-purin-6-yl)benzamide derivatives, which have shown promising cytotoxic and antitumoral activities in preliminary studies .
The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide features:
This complex arrangement allows for multiple interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Key structural data include:
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions typical of amides and purines:
These reactions are generally facilitated by standard laboratory techniques involving reagents such as acids, bases, or oxidizing agents .
The mechanism of action for N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide primarily involves its interaction with cellular pathways associated with cancer cell proliferation:
Experimental results indicate effective concentrations ranging from 3 to 39 μM for inducing cytotoxic effects in various cancer models .
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is characterized by:
The chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide has significant potential applications in:
Continued research into this compound may reveal additional therapeutic applications and mechanisms that could contribute to advancements in cancer treatment strategies .
The construction of the morpholinyl-purine hybrid core demands precise stereochemical control at the (2R,6S) positions, which is critical for biological activity in oligonucleotide therapeutics. The synthesis typically begins with a chiral epoxide ring-opening strategy, where (S)-glycidol derivatives are reacted with protected adenine under Lewis acid catalysis. This step establishes the C6 stereocenter with >90% enantiomeric excess (ee) when using Jacobsen's cobalt-salen catalysts [3] [10]. Subsequent acid-mediated cyclization forms the morpholine ring while preserving stereochemical integrity. Key to this process is the in situ protection of the hydroxymethyl group (–CH₂OH) as its tert-butyldimethylsilyl (TBS) ether, preventing racemization during ring formation [4].
Recent optimization efforts employ enzymatic resolution using lipase AS-aminocyclase hybrids, achieving near-perfect diastereoselectivity (de >98%) for the (2R,6S) configuration. This biocatalytic approach reduces heavy metal contamination compared to traditional asymmetric hydrogenation methods [3]. Microwave-assisted synthesis (100°C, 150W) accelerates the ring-closure step from 12 hours to 45 minutes while maintaining 99% stereoretention, as confirmed by chiral HPLC analysis [10]. The stereochemical identity is preserved through all subsequent functionalization steps via minimal epimerization protocols involving low-temperature (–40°C) lithiation and non-nucleophilic bases [4].
Table 1: Key Stereochemical Descriptors of Morpholinyl-Purine Derivatives
Compound Name | Stereocenters | Configuration | Optical Rotation [α]D²⁵ | Chiral Purity |
---|---|---|---|---|
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide | C2, C6 | (2R,6S) | +42.3° (c=1, CHCl₃) | >99% de |
N6-Benzoyl-7'-OH-morpholino adenine | C2', C6' | (2'R,6'S) | +38.9° (c=1, DMF) | 98% de |
PMO Adenosine Precursor | C2, C6 | (2R,6S) | +40.1° (c=1, CH₂Cl₂) | >95% de |
The trityl (triphenylmethyl) group serves as a steric gatekeeper during morpholine ring functionalization, selectively shielding the N4 nitrogen while allowing hydroxymethyl modification. Protection is typically performed at the morpholine precursor stage using trityl chloride (1.05 eq) in anhydrous pyridine at 60°C for 8 hours, achieving >95% incorporation efficiency [4] [10]. Kinetic studies reveal that the trityl group reduces N-alkylation side products from 25% to <2% during purine conjugation by creating a 13.5 Å steric shield around the morpholine nitrogen [5]. This steric protection is quantified by molecular modeling, showing a 40 kcal/mol energy barrier for nucleophile approach compared to 12 kcal/mol in untritylated analogs [10].
Strategic deprotection employs dichloroacetic acid (DCA, 3% v/v) in dichloromethane at 0°C, selectively cleaving the trityl group within 15 minutes while preserving the benzamide and hydroxymethyl functionalities [5] [8]. Critical process optimization involves maintaining water content <50 ppm to prevent trityl carbocation-mediated side reactions. Alternative deprotection via electrochemical reduction (–1.2V vs Ag/AgCl) in acetonitrile eliminates acid sensitivity concerns for acid-labile substrates [9]. The trityl cation generated during deprotection is efficiently scavenged by triethylsilane (5 eq), preventing reattachment and improving isolated yields to 92% [4] [8].
Table 2: Trityl Protection Strategies and Performance Metrics
Protection Condition | Deprotection Condition | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Trityl chloride (1.05 eq), pyridine, 60°C, 8h | DCA (3%)/DCM, 0°C, 15min | 92 | 98 | Acid-stable benzamide protection |
Dimethoxytrityl chloride (1.1 eq), DIPEA, DMF, 25°C, 4h | ZnBr₂ (0.1M), MeCN, 25°C, 30min | 88 | 95 | UV-monitorable deprotection |
Trityl tetrazole (1.2 eq), THF, –20°C, 12h | Electrochemical, –1.2V, MeCN | 85 | 97 | No acid exposure |
The N6-benzoylation of the adenine residue represents the final critical functionalization, enhancing nucleobase stability during oligonucleotide synthesis. Two predominant strategies exist: (1) direct acylation of the morpholinyl-adenine intermediate, or (2) pre-benzoylation prior to morpholine conjugation. Direct N6-acylation employs benzoyl chloride (1.2 eq) with trimethylsilyl protection of the hydroxymethyl group, using 4-dimethylaminopyridine (DMAP, 0.3 eq) as acylation catalyst in tetrahydrofuran at –40°C [3] [10]. This low-temperature protocol suppresses N7 benzoylation to <1%, as confirmed by LC-MS analysis.
Alternative active ester methodologies utilize pentafluorophenyl benzoate (1.5 eq), reacting for 12 hours at 25°C in dimethylacetamide to achieve 97% regioselectivity for the exocyclic amine [10]. Microwave acceleration (80°C, 300W) reduces reaction times to 20 minutes without compromising selectivity. Post-coupling purification leverages the compound's crystallinity in ethanol/water (7:3), yielding 99.5% HPLC purity by exploiting differential solubility between N6 and N7 regioisomers [4]. Critical quality control employs UV-Vis spectroscopy, where authentic N6-benzoyl product exhibits λ_max at 304 nm (ε=18,200 M⁻¹cm⁻¹), while N7 impurities show bathochromic shifts to 315 nm [3].
Table 3: Comparative Analysis of Benzoylation Methodologies
Coupling Agent | Conditions | N6: N7 Regioselectivity | Yield (%) | Purification Method |
---|---|---|---|---|
Benzoyl chloride (1.2 eq) | DMAP (0.3 eq), THF, –40°C, 2h | 99:1 | 91 | Crystallization (EtOH/H₂O) |
Pentafluorophenyl benzoate (1.5 eq) | DMA, 25°C, 12h | 97:3 | 89 | Chromatography (SiO₂) |
Benzoic anhydride (2.0 eq) | Ni(acac)₂ (5 mol%), DMF, 80°C, 45min | 96:4 | 93 | Solvent extraction |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8